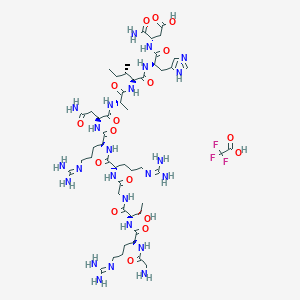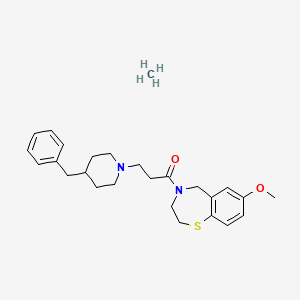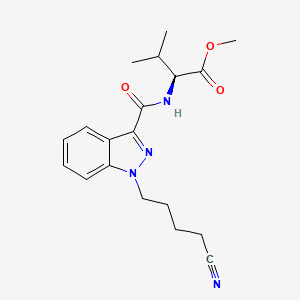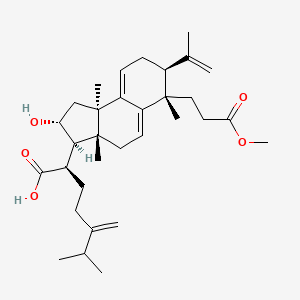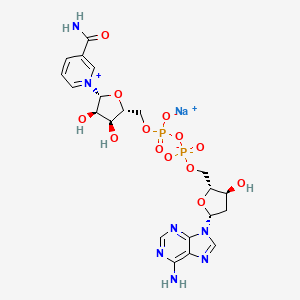
2'-deoxy NAD+ (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) is a derivative of nicotinamide adenine dinucleotide. It is a transient receptor potential melastatin 2 agonist and is involved in various biochemical processes, including calcium-induced currents and ADP-ribosylation of non-histone proteins .
Preparation Methods
The synthesis of 2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) involves several steps. One common method includes the reaction of 2’-deoxyadenosine with nicotinamide mononucleotide in the presence of specific enzymes or chemical catalysts. The reaction conditions typically involve controlled pH and temperature to ensure the stability of the product . Industrial production methods may involve large-scale enzymatic synthesis to achieve high purity and yield.
Chemical Reactions Analysis
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, acting as an electron carrier.
Substitution Reactions: It can be used as a substrate for ADP-ribosyl transfer reactions, where it transfers ADP-ribose units to target proteins.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and specific enzymes like poly(ADP-ribose) polymerases.
Scientific Research Applications
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) has several applications in scientific research:
Chemistry: Used as a reagent in studying redox reactions and electron transfer mechanisms.
Biology: Investigated for its role in cellular signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its role as an agonist of transient receptor potential melastatin 2. It increases calcium-induced currents and participates in ADP-ribosylation reactions, which modify proteins and influence various cellular processes. The molecular targets include poly(ADP-ribose) polymerases and other enzymes involved in NAD metabolism .
Comparison with Similar Compounds
Similar compounds include:
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in boosting NAD levels in cells.
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) is unique due to its specific role as a transient receptor potential melastatin 2 agonist and its involvement in ADP-ribosylation reactions, which are not common to all NAD derivatives .
Properties
Molecular Formula |
C21H26N7NaO13P2 |
|---|---|
Molecular Weight |
669.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O13P2.Na/c22-18-15-20(25-8-24-18)28(9-26-15)14-4-11(29)12(39-14)6-37-42(33,34)41-43(35,36)38-7-13-16(30)17(31)21(40-13)27-3-1-2-10(5-27)19(23)32;/h1-3,5,8-9,11-14,16-17,21,29-31H,4,6-7H2,(H5-,22,23,24,25,32,33,34,35,36);/q;+1/p-1/t11-,12+,13+,14+,16+,17+,21+;/m0./s1 |
InChI Key |
KURUHDGFKRYFCS-SUWCGJJBSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
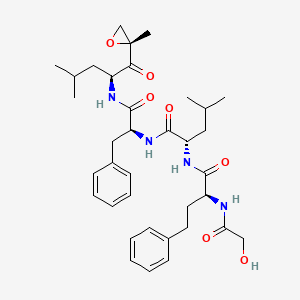
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
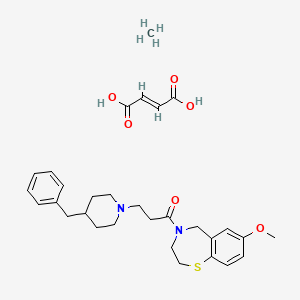
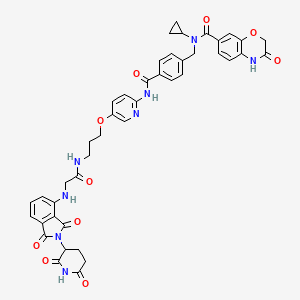
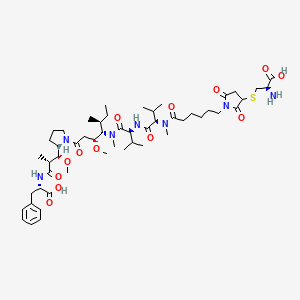
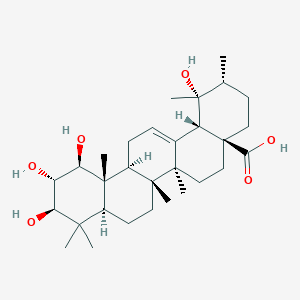
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
